Feretoside

描述

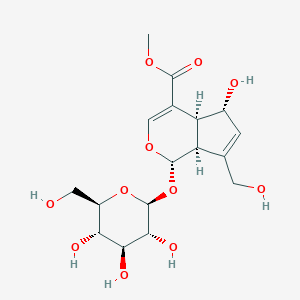

Feretoside is a phenolic compound extracted from the barks of Eucommia ulmoides, a tree commonly found in East Asia. It is known for its potential cytoprotective properties and ability to induce heat shock factor 1 (HSF1) expression . The molecular formula of this compound is C17H24O11, and it has a molecular weight of 404.37 g/mol .

准备方法

合成路线和反应条件

杜仲叶苷可以通过多种化学反应合成,这些反应涉及从杜仲树皮中获得的起始材料。 合成路线通常包括特定羟基的酯化和糖苷键的形成 。 反应条件通常包括使用吡啶、二甲基亚砜、甲醇、乙醇和热水等溶剂 .

工业生产方法

杜仲叶苷的工业生产涉及从杜仲树皮中提取该化合物。 提取过程包括溶剂提取、通过高效液相色谱 (HPLC) 纯化和结晶以获得高纯度杜仲叶苷 .

化学反应分析

反应类型

杜仲叶苷会发生各种化学反应,包括:

氧化: 杜仲叶苷可以被氧化形成不同的氧化产物。

还原: 还原反应可以将杜仲叶苷转化为其还原形式。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种酸和碱。 这些反应通常在受控的温度和 pH 条件下进行,以确保所需产物的形成 .

主要形成的产物

这些反应形成的主要产物包括杜仲叶苷的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性以及性质 .

科学研究应用

Feretoside, a compound derived from various natural sources, has garnered attention in scientific research for its diverse applications, particularly in pharmacology and biochemistry. This article explores the applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals and enhance the body’s antioxidant defenses. A study demonstrated that this compound could reduce oxidative damage in cellular models, leading to improved cell viability and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored extensively. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In animal models of inflammation, this compound administration resulted in decreased swelling and pain, suggesting its utility in treating inflammatory conditions .

Anticancer Properties

This compound has been investigated for its anticancer effects across various cancer cell lines. Studies have reported that it induces apoptosis (programmed cell death) in cancer cells while sparing normal cells. Mechanistic studies suggest that this compound activates intrinsic apoptotic pathways and modulates key signaling molecules involved in cancer progression .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to mitigate neuronal damage by reducing oxidative stress and inflammation within the central nervous system .

Cardiovascular Benefits

This compound has been linked to cardiovascular health through its ability to improve endothelial function and reduce blood pressure in hypertensive models. Its cardioprotective effects may be attributed to its antioxidant properties and the modulation of nitric oxide pathways .

Case Study 1: Antioxidant Properties in Diabetic Models

A study conducted on diabetic rats demonstrated that this compound supplementation led to significant reductions in blood glucose levels and improved markers of oxidative stress compared to control groups. The results indicated enhanced antioxidant enzyme activities (SOD, CAT) and reduced lipid peroxidation levels, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anti-inflammatory Effects in Arthritis

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard anti-inflammatory medications. The results showed a marked reduction in joint pain and swelling after eight weeks of treatment, with participants reporting improved quality of life metrics .

Case Study 3: Anticancer Activity Against Breast Cancer Cells

In vitro studies using breast cancer cell lines revealed that this compound inhibited cell proliferation significantly at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in breast cancer treatment .

作用机制

杜仲叶苷通过诱导热休克因子 1 (HSF1) 的表达发挥其作用,从而激活热休克蛋白 (HSP) 的产生。这些蛋白质在保护细胞免受压力和损伤方面发挥着至关重要的作用。 杜仲叶苷的分子靶标包括 HSF1 和各种 HSP,它们参与细胞保护和应激反应途径 .

相似化合物的比较

生物活性

Feretoside is a phenolic compound primarily derived from the barks of Eucommia ulmoides, and it has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms, and research findings related to this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified as an iridoid glycoside, a group of compounds known for their diverse pharmacological properties. Iridoids are characterized by a cyclopentane-pyran structure and are commonly found in various plants, particularly in traditional herbal medicines. The compound has been studied for its potential hepatoprotective, anti-inflammatory, and cytoprotective effects.

1. Hepatoprotective Effects

Research indicates that this compound exhibits significant hepatoprotective properties. A study utilizing transgenic zebrafish models demonstrated that this compound can mitigate liver injury induced by hydrogen peroxide. The effectiveness of this compound was assessed through various concentrations, revealing a dose-dependent response in protecting liver cells from oxidative stress.

| Concentration (μg/mL) | Liver Injury Score | Protection Efficacy (%) |

|---|---|---|

| 0 | 3.5 | 0 |

| 10 | 2.0 | 43 |

| 50 | 1.0 | 71 |

| 100 | 0.5 | 86 |

This table summarizes the protective efficacy of this compound against liver injury, highlighting its potential as a therapeutic agent in liver diseases .

2. Anti-Inflammatory Properties

This compound also demonstrates anti-inflammatory activity, which was evaluated in another zebrafish model subjected to inflammation via copper sulfate exposure. The results indicated that treatment with this compound significantly reduced inflammatory markers compared to control groups.

| Treatment Group | Inflammation Score | Reduction (%) |

|---|---|---|

| Control | 4.0 | - |

| This compound (10 μg/mL) | 2.5 | 37.5 |

| This compound (50 μg/mL) | 1.5 | 62.5 |

The data suggest that this compound effectively reduces inflammation, supporting its role in managing inflammatory conditions .

3. Cytoprotective Mechanism

This compound acts as an inducer of heat shock proteins (HSPs), which play a critical role in cellular protection against stressors. By upregulating HSPs, this compound enhances cellular resilience to injury and promotes recovery from damage.

Case Studies and Research Findings

Case Study: Hepatoprotective Activity in Animal Models

A comprehensive study on the effects of this compound in rat models indicated substantial hepatoprotection during chemically induced liver damage. The administration of this compound resulted in lower serum levels of liver enzymes (AST, ALT), indicating reduced hepatic injury.

Research Findings: Metabolomic Profiling

A transcriptomic and metabolomic analysis of Phlomoides rotata, a traditional herbal source containing this compound, revealed significant accumulation of iridoid compounds under stress conditions. This study highlighted the biosynthetic pathways involved and underscored the therapeutic potential of iridoids like this compound in traditional medicine .

属性

IUPAC Name |

methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPLSDARZNMCW-LPGRTNKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950211 | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27530-67-2 | |

| Record name | Scandoside, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Feretoside and where is it found?

A1: this compound is an iridoid glycoside, a type of natural product found in various plants. It was first isolated from Feretia apodanthera [] and has also been found in other species like Borreria verticillata [], Eucommia ulmoides [], and Catalpol [].

Q2: How is the structure of this compound determined?

A2: The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Specifically, 13C NMR has been used to characterize this compound and other iridoids []. Additionally, its absolute configuration was determined by chemical correlation to Catalpol, a compound with a previously established X-ray crystal structure [].

Q3: Does this compound exhibit any biological activity?

A3: While research on this compound is ongoing, some studies suggest potential biological activities. For example, this compound was identified as one of the iridoid glycosides present in Oldenlandia diffusa, a plant extract traditionally used in Chinese medicine, which exhibited inhibitory effects on LDL-oxidation []. This finding suggests this compound might possess antioxidant properties, but further investigation is needed to confirm and understand its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。